2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene
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Overview
Description
2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[128002,1104,9016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene is a complex compound that features a combination of pyridine, quinoline, and ruthenium
Preparation Methods
The synthesis of this compound involves multiple steps and specific reaction conditions. One method involves the catalyst-free synthesis of substituted pyridin-2-yl and quinolin-2-yl carbamates from the corresponding hetaryl ureas and alcohols . This environmentally friendly technique is suitable for the good-to-high yielding synthesis of a wide range of substituted carbamates featuring electron-donating and electron-withdrawing groups in the azine rings . The reaction proceeds through the intermediate formation of hetaryl isocyanates .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including oxidation, reduction, and substitution. Common reagents and conditions used in these reactions include hetaryl ureas, alcohols, and isocyanates . The major products formed from these reactions are substituted carbamates, which can feature various primary, secondary, and even tertiary alkyl substituents at the oxygen atom .
Scientific Research Applications
2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene has several scientific research applications. It is used in the synthesis of novel heterocyclic compounds with potential biological activities . For example, a series of novel 2-(pyridin-2-yl) pyrimidine derivatives were designed and synthesized for their anti-fibrosis activity . These compounds were evaluated against immortalized rat hepatic stellate cells and showed promising anti-fibrotic activities .
Mechanism of Action
The mechanism of action of this compound involves its interaction with molecular targets and pathways. The compound’s effects are exerted through the formation of intermediate hetaryl isocyanates, which then react with various substituents to form the final products . The specific molecular targets and pathways involved depend on the particular application and the substituents present in the compound.
Comparison with Similar Compounds
This compound can be compared with other similar compounds, such as N-pyridin-2-yl, N-quinolin-2-yl, and N-isoquinolin-1-yl carbamates . These compounds also feature electron-donating and electron-withdrawing groups in the azine rings and contain various primary, secondary, and tertiary alkyl substituents at the oxygen atom . The uniqueness of 2-Pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene lies in its combination of pyridine, quinoline, and ruthenium, which provides distinct structural and functional properties.
Properties
Molecular Formula |
C46H32N8Ru+2 |
---|---|
Molecular Weight |
797.9 g/mol |
IUPAC Name |
2-pyridin-2-ylpyridine;2-quinolin-2-ylquinoline;ruthenium(2+);3,5,20,22-tetrazapentacyclo[12.8.0.02,11.04,9.016,21]docosa-1(14),2(11),3,5,7,9,15,17,19,21-decaene |
InChI |
InChI=1S/C18H12N4.C18H12N2.C10H8N2.Ru/c1-3-13-9-11-5-6-12-10-14-4-2-8-20-18(14)22-16(12)15(11)21-17(13)19-7-1;1-3-7-15-13(5-1)9-11-17(19-15)18-12-10-14-6-2-4-8-16(14)20-18;1-3-7-11-9(5-1)10-6-2-4-8-12-10;/h1-4,7-10H,5-6H2;1-12H;1-8H;/q;;;+2 |
InChI Key |
RLZYHQKULHLDTO-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C3=C1C=C4C=CC=NC4=N3)N=C5C(=C2)C=CC=N5.C1=CC=C2C(=C1)C=CC(=N2)C3=NC4=CC=CC=C4C=C3.C1=CC=NC(=C1)C2=CC=CC=N2.[Ru+2] |
Origin of Product |
United States |
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